(R)-a,a-bis(3,5-Dichlorophenyl)-2-pyrrolidinemethanol hydrochloride

Beschreibung

Nomenclature and Structural Identity

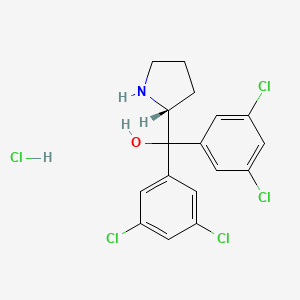

The systematic nomenclature of (R)-α,α-bis(3,5-dichlorophenyl)-2-pyrrolidinemethanol hydrochloride reflects its complex structural architecture and stereochemical designation. The compound is catalogued under Chemical Abstracts Service number 131180-61-5, with the molecular formula C17H15Cl4NO and a molecular weight of 391.12 grams per mole. The structural designation encompasses several critical components that define its chemical identity and functional characteristics.

The pyrrolidine ring system forms the core structural foundation, with the (R)-configuration at the 2-position establishing the stereochemical framework essential for catalytic activity. The α,α-designation indicates the presence of two substituents at the carbon adjacent to the hydroxyl group, specifically two 3,5-dichlorophenyl moieties that provide the compound with its distinctive electronic and steric properties. Each phenyl ring contains chlorine atoms positioned at the 3 and 5 positions relative to the point of attachment, creating a symmetrical substitution pattern that significantly influences the catalyst's behavior.

Alternative nomenclature for this compound includes 2-pyrrolidinemethanol, α,α-bis(3,5-dichlorophenyl)-, (2S)-, reflecting the systematic naming conventions employed in chemical literature. The hydrochloride salt form enhances the compound's stability and solubility characteristics, making it more amenable to practical synthetic applications. This salt formation also influences the compound's crystalline properties and storage requirements.

| Structural Parameter | Specification |

|---|---|

| Chemical Abstracts Service Number | 131180-61-5 |

| Molecular Formula | C17H15Cl4NO |

| Molecular Weight | 391.12 g/mol |

| Stereochemical Configuration | (R)-configuration at position 2 |

| Substituent Pattern | 3,5-dichlorophenyl groups |

| Salt Form | Hydrochloride |

The structural identity encompasses specific geometric arrangements that are crucial for understanding the compound's catalytic mechanism. The pyrrolidine nitrogen atom maintains a specific spatial relationship with the hydroxyl group and the dichlorophenyl substituents, creating a chiral environment that facilitates enantioselective transformations. The chlorine substituents introduce electron-withdrawing effects that modulate the electronic density distribution throughout the molecular framework, significantly impacting the compound's reactivity profile.

Historical Context in Chiral Organocatalyst Development

The development of (R)-α,α-bis(3,5-dichlorophenyl)-2-pyrrolidinemethanol hydrochloride represents a significant milestone in the evolution of pyrrolidine-based organocatalysts, building upon foundational discoveries in asymmetric organocatalysis that revolutionized synthetic chemistry. The historical trajectory leading to this compound begins with the pioneering work on proline-catalyzed asymmetric aldol reactions, which established the conceptual framework for small molecule catalysis.

The initial breakthrough came with the recognition that proline could function as an effective organocatalyst for direct asymmetric aldol reactions, demonstrating that simple amino acids could achieve remarkable stereochemical control without requiring metal-based systems. This discovery established the enamine activation mechanism as a fundamental catalytic strategy, wherein the pyrrolidine nitrogen forms covalent intermediates with carbonyl-containing substrates to facilitate bond formation with high enantioselectivity.

The evolution from simple proline to more sophisticated pyrrolidine derivatives occurred through systematic structural modifications aimed at enhancing catalytic performance. Researchers recognized that incorporating bulky aromatic substituents at the α-position could provide additional steric control while maintaining the essential catalytic functionality. The transition from diphenyl-substituted catalysts to dichlorophenyl variants represented a strategic advancement in catalyst design, introducing electronic modifications that could fine-tune reactivity and selectivity parameters.

The introduction of halogen substituents, particularly chlorine atoms at the 3,5-positions of the phenyl rings, emerged from detailed mechanistic studies that revealed the importance of electronic effects in governing catalytic efficiency. These electron-withdrawing groups serve multiple functions: they modulate the electronic properties of the aromatic systems, influence the acidity of the hydroxyl group, and provide additional steric bulk that enhances facial selectivity during substrate approach.

The development of Jørgensen-Hayashi type catalysts, which include various substituted diphenylprolinol derivatives, provided the conceptual foundation for exploring halogenated variants. The success of these catalysts in facilitating challenging transformations such as 1,3-dipolar cycloadditions and Diels-Alder reactions demonstrated the potential for further structural optimization through strategic substitution patterns.

Historical research has documented the superior performance of halogenated pyrrolidine catalysts in specific reaction types, particularly those involving electron-deficient substrates or sterically demanding coupling partners. The dichlorophenyl substitution pattern emerged as particularly effective for reactions requiring enhanced reactivity combined with exceptional stereochemical control. This led to the systematic exploration of various halogenated derivatives, culminating in the identification of the 3,5-dichlorophenyl variant as an optimal catalyst for numerous asymmetric transformations.

Significance of Stereochemical Configuration in Catalytic Activity

The stereochemical configuration of (R)-α,α-bis(3,5-dichlorophenyl)-2-pyrrolidinemethanol hydrochloride represents a critical determinant of its catalytic efficacy, influencing both the mechanism of substrate activation and the ultimate stereochemical outcome of catalyzed reactions. The (R)-configuration at the pyrrolidine 2-position establishes a specific three-dimensional arrangement that creates a chiral environment essential for enantioselective catalysis.

The mechanistic foundation of stereochemical control in pyrrolidine-based catalysts centers on the formation of enamine intermediates, wherein the pyrrolidine nitrogen forms a covalent bond with carbonyl-containing substrates. The stereochemical configuration of the catalyst dictates the geometry of these intermediates, influencing which face of the enamine is accessible for subsequent bond-forming reactions. The (R)-configuration creates a specific steric environment that favors approach of electrophilic partners from one face over the other, resulting in high enantiomeric excess in the products.

The presence of 3,5-dichlorophenyl substituents amplifies the stereochemical influence through both steric and electronic mechanisms. The chlorine atoms provide additional steric bulk that enhances facial discrimination while simultaneously modulating the electronic properties of the catalyst through inductive effects. This dual influence results in catalysts that exhibit superior performance compared to their non-halogenated counterparts, particularly in reactions involving challenging substrates or demanding stereochemical requirements.

Experimental studies have demonstrated that the stereochemical configuration significantly impacts reaction rates and selectivities across various transformation types. In asymmetric aldol reactions, the (R)-configured catalyst consistently produces products with defined stereochemical relationships, enabling predictable control over multiple stereocenters. The mechanistic studies reveal that the catalyst's stereochemical configuration influences not only the enantioselectivity but also the diastereoselectivity when multiple stereocenters are formed during the reaction.

The significance of stereochemical configuration extends to catalyst turnover and stability characteristics. The specific arrangement of substituents around the pyrrolidine ring affects the catalyst's susceptibility to deactivation pathways and influences its ability to undergo productive catalytic cycles. The (R)-configuration provides optimal balance between reactivity and stability, ensuring efficient catalyst turnover while maintaining high stereochemical fidelity throughout the reaction.

Computational studies have provided detailed insights into the relationship between stereochemical configuration and catalytic activity, revealing the precise geometric requirements for effective substrate binding and activation. These investigations demonstrate that even minor alterations in the stereochemical arrangement can dramatically impact catalytic performance, underscoring the critical importance of precise stereochemical control in catalyst design.

| Stereochemical Parameter | Impact on Catalysis |

|---|---|

| Pyrrolidine Ring Configuration | Determines enamine geometry and facial selectivity |

| Substituent Orientation | Controls steric environment and electronic effects |

| Hydrogen Bonding Networks | Influences substrate binding and activation |

| Conformational Flexibility | Affects catalyst adaptation to different substrates |

| Electronic Distribution | Modulates reaction rates and selectivities |

The stereochemical configuration also determines the catalyst's compatibility with different reaction conditions and substrate types. The (R)-configured dichlorophenyl catalyst demonstrates optimal performance under specific pH conditions and solvent systems, with the stereochemical arrangement influencing solubility, aggregation behavior, and interaction with reaction media. This configuration-dependent behavior enables fine-tuning of reaction conditions to achieve optimal results for specific synthetic applications.

Eigenschaften

IUPAC Name |

bis(3,5-dichlorophenyl)-[(2R)-pyrrolidin-2-yl]methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl4NO.ClH/c18-12-4-10(5-13(19)8-12)17(23,16-2-1-3-22-16)11-6-14(20)9-15(21)7-11;/h4-9,16,22-23H,1-3H2;1H/t16-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXTLKLWHSJRNKD-PKLMIRHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(C2=CC(=CC(=C2)Cl)Cl)(C3=CC(=CC(=C3)Cl)Cl)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C(C2=CC(=CC(=C2)Cl)Cl)(C3=CC(=CC(=C3)Cl)Cl)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10669945 | |

| Record name | Bis(3,5-dichlorophenyl)[(2R)-pyrrolidin-2-yl]methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10669945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131180-61-5 | |

| Record name | Bis(3,5-dichlorophenyl)[(2R)-pyrrolidin-2-yl]methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10669945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-a,a-bis(3,5-Dichlorophenyl)-2-pyrrolidinemethanol hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 3,5-dichlorobenzaldehyde and an amine.

Introduction of the Hydroxymethyl Group: The hydroxymethyl group is introduced via a nucleophilic addition reaction, where a suitable nucleophile attacks the carbonyl carbon of the pyrrolidine ring.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-a,a-bis(3,5-Dichlorophenyl)-2-pyrrolidinemethanol hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:

Batch Processing: Reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.

Continuous Flow Processing: This method allows for continuous production, improving efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

®-a,a-bis(3,5-Dichlorophenyl)-2-pyrrolidinemethanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The chlorine atoms on the phenyl rings can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Major Products Formed

Oxidation Products: Ketones or aldehydes.

Reduction Products: Alcohols or amines.

Substitution Products: Various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

®-a,a-bis(3,5-Dichlorophenyl)-2-pyrrolidinemethanol hydrochloride has diverse applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of ®-a,a-bis(3,5-Dichlorophenyl)-2-pyrrolidinemethanol hydrochloride involves its interaction with specific molecular targets. The compound’s effects are mediated through:

Molecular Targets: Binding to enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: Influencing biochemical pathways related to cell signaling, metabolism, or gene expression.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

- Substituent Effects: Electron-Withdrawing Groups (Cl, CF₃): The dichlorophenyl and trifluoromethyl analogs exhibit enhanced electrophilicity due to electron-withdrawing effects, which may improve catalytic activity in reactions requiring Lewis acid activation .

- Steric Considerations : Bulky substituents (e.g., CF₃) may hinder substrate access to the catalytic site, whereas smaller groups (e.g., CH₃) offer more flexibility .

Catalytic Performance

- The trifluoromethyl derivative (C₂₀H₂₇F₁₂NO) demonstrates high enantioselectivity (>90% e.e.) in aza-Michael reactions, attributed to its strong electron-withdrawing effects and rigid chiral environment .

- Dimethylphenyl analogs (C₂₁H₂₇NO) are commercially available at scale (e.g., 1g for JPY 26,300) but are less frequently cited in high-performance catalysis, suggesting moderate activity .

- The target dichlorophenyl-hydrochloride compound is expected to bridge these properties, combining chlorine's electronegativity with the hydrochloride's solubility advantages for homogeneous catalysis.

Physicochemical Properties

- Molecular Weight : The dichlorophenyl-hydrochloride derivative is heavier (~433.7 g/mol) than dimethylphenyl (309.44 g/mol) or methoxy-substituted (273.76 g/mol) analogs, impacting solubility and diffusion rates .

- Purity : Most analogs are ≥95% pure, with enantiomeric excess (e.e.) ≥99% critical for asymmetric applications .

Organocatalysis

Industrial Relevance

- High-purity (>98%) trifluoromethyl and dimethylphenyl analogs are marketed by suppliers like Combi-Blocks and Kanto Reagents, reflecting demand in pharmaceutical and fine chemical synthesis .

- The hydrochloride form of the target compound may improve water solubility, facilitating its use in aqueous-phase reactions.

Biologische Aktivität

(R)-a,a-bis(3,5-Dichlorophenyl)-2-pyrrolidinemethanol hydrochloride, with the CAS number 131180-61-5, is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H20Cl2N·HCl

- Molecular Weight : 352.23 g/mol

- Structure : The compound features a pyrrolidine ring substituted with dichlorophenyl groups, which are significant for its biological activity.

The biological activity of (R)-a,a-bis(3,5-Dichlorophenyl)-2-pyrrolidinemethanol hydrochloride has been linked to its interaction with various receptors in the central nervous system. Specifically, it has shown potential as a ligand for serotonin receptors and sigma receptors:

- Serotonin Receptors : Studies indicate that compounds with similar structures exhibit affinity for serotonin receptors, particularly 5-HT1A receptors. This suggests that (R)-a,a-bis(3,5-Dichlorophenyl)-2-pyrrolidinemethanol hydrochloride may influence serotonergic signaling pathways .

- Sigma Receptors : The compound's structural analogs have demonstrated binding affinity to sigma receptors, which are implicated in various neuropsychiatric disorders. The modulation of these receptors could contribute to anxiolytic and antidepressant effects .

Pharmacological Effects

- Antidepressant and Anxiolytic Properties : Preliminary studies suggest that (R)-a,a-bis(3,5-Dichlorophenyl)-2-pyrrolidinemethanol hydrochloride may exhibit antidepressant and anxiolytic effects through its action on serotonin receptors. Its ability to enhance serotonergic neurotransmission could be beneficial in treating mood disorders.

- Neuroprotective Effects : Some derivatives of pyrrolidine compounds have shown neuroprotective properties, potentially reducing neuroinflammation and oxidative stress in neuronal cells. This aspect warrants further investigation regarding (R)-a,a-bis(3,5-Dichlorophenyl)-2-pyrrolidinemethanol hydrochloride .

Case Studies

Several studies have explored the biological activity of similar pyrrolidine derivatives:

- Study on 5-HT1A Receptor Ligands : A series of pyrrolidine derivatives were synthesized and evaluated for their affinity towards 5-HT1A receptors. Compounds with similar structures exhibited significant agonistic activity, suggesting that (R)-a,a-bis(3,5-Dichlorophenyl)-2-pyrrolidinemethanol hydrochloride might share these properties .

- Sigma Receptor Binding Studies : Research on conformationally restricted derivatives indicated that structural modifications can enhance sigma receptor binding affinities. This insight could guide the development of (R)-a,a-bis(3,5-Dichlorophenyl)-2-pyrrolidinemethanol hydrochloride as a sigma receptor modulator .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.